Nafazatrom
Description
Structure
3D Structure
Properties
CAS No. |
59040-30-1 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-methyl-2-(2-naphthalen-2-yloxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H16N2O2/c1-12-10-16(19)18(17-12)8-9-20-15-7-6-13-4-2-3-5-14(13)11-15/h2-7,11H,8-10H2,1H3 |
InChI Key |
ISBUYSPRIJRBKX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=NN(C(=O)C1)CCOC2=CC3=CC=CC=C3C=C2 |
Appearance |
Solid powder |
Other CAS No. |
59040-30-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(2-(beta-naphthyloxy)ethyl)-3-methyl-2- pyrazolin-5-one BAY g 6575 BAY-g 6575 BAY-g-6575 nafazatrom |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Nafazatrom
Modulation of Arachidonic Acid Metabolism by Nafazatrom
This compound has been shown to influence the complex cascade of arachidonic acid metabolism through distinct mechanisms, affecting both the lipoxygenase and cyclooxygenase pathways.
Lipoxygenase Enzyme Inhibition by this compound
This compound has demonstrated inhibitory effects on lipoxygenase enzymes, which are involved in the synthesis of leukotrienes and other hydroxyeicosatetraenoic acids (HETEs). ncats.io
The inhibitory effect of this compound on lipoxygenase activity appears to exhibit some degree of cell-type specificity. Studies have indicated that this compound can inhibit the metabolism of arachidonic acid via the lipoxygenase enzyme in certain cell lines, such as melanoma cells. ahajournals.orgscilit.com In canine neutrophils, this compound was found to be a less potent inhibitor of the lipoxygenase enzyme, with 75 µM producing approximately 50% inhibition. ahajournals.org In contrast, studies in rat neutrophils suggested this compound acted as a selective inhibitor of the lipoxygenase enzyme, with 7.5 µM producing 50% inhibition of superoxide (B77818) formation, a process linked to lipoxygenase activity. ahajournals.org However, in human platelets, arachidonic acid metabolism was not significantly influenced by this compound under normal conditions. nih.gov This suggests that the efficacy and specificity of this compound's lipoxygenase inhibition can vary depending on the cellular context.
This compound has been reported to selectively inhibit the 5-lipoxygenase pathway. google.com This pathway is crucial for the synthesis of leukotrienes, potent mediators of inflammation and allergic responses. In vitro studies have shown that this compound can significantly inhibit leukotriene B4 (LTB4) release from blood stimulated with ionophore A23187 at a concentration of 10-5 M. nih.gov However, oral administration of this compound in a clinical study did not result in the inhibition of LTB4 formation ex vivo, likely due to peak plasma levels being below the concentration required for significant 5-lipoxygenase inhibition in vitro. nih.gov Research using inhibitors with anti-lipoxygenase activity, including this compound, demonstrated a dose-dependent suppression of hypersensitivity-type pulmonary granulomas in mice, suggesting a role for lipoxygenase products in these inflammatory responses. nih.gov
Specificity of Lipoxygenase Inhibition Across Cell Types
Influence on Prostaglandin (B15479496) Synthesis and Degradation by this compound
Beyond its effects on lipoxygenase, this compound also influences the metabolism of prostaglandins (B1171923), particularly prostacyclin (PGI2). ncats.io
This compound has been suggested to stimulate the release of prostacyclin (PGI2) from the vascular wall. nih.gov PGI2 is a potent vasodilator and inhibitor of platelet aggregation. ncats.io Studies have shown that this compound can cause an elevation in the levels of 6-keto-prostaglandin F1 alpha, the stable hydrolysis product of PGI2, in ram seminal vesicle microsomes incubated with arachidonic acid. nih.gov This suggests that this compound stimulates PGI2 biosynthesis. The stimulation of PGI2 biosynthetic capacity by this compound occurs even when prostaglandin endoperoxide biosynthesis is maximal, indicating a potential stimulatory effect on the conversion of prostaglandin endoperoxides to PGI2. nih.gov this compound may act as a reducing substrate for the peroxidase activity of prostaglandin H synthase, which could contribute to the elevation of PGI2 levels. nih.gov Furthermore, this compound has been shown to protect microsomal PGI2 synthase from inactivation by hydroperoxy fatty acids. nih.gov This protective effect, along with its role as a reducing cofactor, may contribute to its ability to elevate bioassayable PGI2 levels in vivo. nih.govresearchgate.net In rabbit kidney cortex microsomes, prostaglandin synthesis, particularly that of PGI2, was significantly enhanced by this compound in certain in vitro systems. nih.gov
A key mechanism by which this compound influences prostaglandin levels is through the inhibition of 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH). ncats.ionih.gov This enzyme is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, including PGI2, PGE2, and PGF2 alpha. nih.gov By inhibiting 15-OH PGDH, this compound prolongs the biological half-life of PGI2, leading to increased levels of this important anti-aggregatory and vasodilatory prostaglandin. ncats.ionih.gov this compound inhibits the metabolism of prostaglandins by 15-OH PGDH in a dose-dependent manner in the micromolar range. ncats.ionih.gov The IC50 for the inhibition of 15-OH PGDH by this compound was estimated to be 18.5 µM when using [3H]PGF2 alpha as a substrate. ncats.ionih.gov this compound also inhibited the catabolism of the stable methyl ester of PGI2 by 15-OH PGDH. nih.gov This inhibitory action on 15-OH PGDH is considered a significant contributor to this compound's effects. nih.gov
Here is a summary of some research findings on this compound's effects on enzyme activity:
| Enzyme / Pathway | Effect in Specific System | IC50 (if reported) | Reference |
| 15-Hydroxyprostaglandin Dehydrogenase | Inhibition in bovine lung and vascular wall | 18.5 µM (using [3H]PGF2 alpha) | ncats.ionih.gov |
| Lipoxygenase | Inhibition in melanoma cell line | Not specified | ahajournals.orgscilit.com |
| Lipoxygenase | Less potent inhibition in canine neutrophils | Approximately 75 µM for 50% inhibition | ahajournals.org |
| Lipoxygenase | Selective inhibition in rat neutrophils | Approximately 7.5 µM for 50% inhibition of superoxide formation | ahajournals.org |
| 5-Lipoxygenase pathway | Selective inhibition | Not specified | google.com |
| LTB4 release | Inhibition in blood (in vitro) | 10-5 M | nih.gov |
| Prostaglandin H synthase (peroxidase activity) | Acts as a reducing substrate in ram seminal vesicle microsomes | Not applicable | nih.gov |
| Prostacyclin Synthase | Protection from inactivation in ram seminal vesicle microsomes | Not applicable | nih.gov |
| Prostaglandin synthesis | Enhancement in rabbit kidney cortex microsomes | Not specified | nih.gov |
Cofactor Activity with Prostaglandin H Synthase Peroxidase Component
Prostaglandin H (PGH) synthase, also known as cyclooxygenase (COX), is a key enzyme in the biosynthesis of prostaglandins, prostacyclins, and thromboxanes from arachidonic acid. bio-rad.com This enzyme possesses both cyclooxygenase and peroxidase activities. nih.govuwyo.edu The peroxidase component of PGHS is involved in the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). uwyo.edubiorxiv.org this compound acts as a reducing substrate for the peroxidase activity of PGHS. nih.govresearchgate.netulb.ac.beresearchgate.net This interaction is significant in mediating some of this compound's effects on prostaglandin synthesis.
Protection Against Oxidative Inactivation of Prostaglandin H Synthase
Prostaglandin H synthase and prostacyclin synthase can undergo oxidative irreversible inactivation, which can be caused by hydroperoxy fatty acids like 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) or the substrate itself (PGG2). nih.govulb.ac.beresearchgate.net this compound, being a potent reducing substrate for the peroxidase component of PGHS and an effective scavenger of free radicals, can protect PGHS and prostacyclin synthase against this oxidative inactivation. ulb.ac.beresearchgate.net This protective effect helps to maintain the activity of these enzymes. ulb.ac.be
Acceleration of Arachidonic Acid Conversion to Prostaglandin Precursors
By serving as a reducing cofactor for the hydroperoxidase moiety of cyclooxygenase (PGHS), this compound can accelerate the conversion of arachidonic acid into precursors of prostaglandins, particularly prostacyclin (PGI2). ncats.io This stimulation of arachidonic acid oxygenation to prostaglandin endoperoxides by the cyclooxygenase component of PGHS is consonant with the effects of other peroxidase-reducing substrates. nih.govresearchgate.net this compound has been shown to elevate the levels of 6-keto-prostaglandin F1 alpha, the stable hydrolysis product of prostacyclin, in ram seminal vesicle microsomes, suggesting a stimulatory effect on the conversion of prostaglandin endoperoxides to PGI2. nih.govresearchgate.net While this compound does not directly affect the conversion of PGH2 to PGI2 by microsomal PGI2 synthase, it protects PGI2 synthase from inactivation by hydroperoxy fatty acids, which are irreversible inactivators. nih.govresearchgate.net This action of stimulating PGI2 biosynthesis by acting as a substrate for the peroxidase-catalyzed reduction of inactivating hydroperoxy fatty acids is also observed with other compounds like dipyridamole (B1670753) and triiodothyronine. nih.govresearchgate.net
This compound's Effects on Cellular Function
Impact of this compound on Neutrophil Activity
This compound has been shown to influence the activity of neutrophils, which are key cells involved in the inflammatory response. ahajournals.orgnih.govnih.govjci.orgnih.gov Studies have investigated its effects on various neutrophil functions in vitro. ahajournals.orgnih.gov
Inhibition of Neutrophil Aggregation
This compound has demonstrated an inhibitory effect on neutrophil aggregation. ahajournals.orgnih.govmedchemexpress.com In vitro studies using neutrophils from different species have shown dose-related inhibition of aggregation induced by various stimuli. For instance, in rat neutrophils, this compound inhibited FMLP-induced aggregation with an IC50 of approximately 4.7 µM. ahajournals.org It also inhibited A23187-induced aggregation in rat neutrophils, albeit less effectively, with an IC50 of approximately 31 µM. ahajournals.org In canine neutrophils, this compound inhibited A23187-induced aggregation with an IC50 of approximately 18 µM. ahajournals.org The inhibition of neutrophil aggregation by this compound is a notable effect on cellular function. ahajournals.orgnih.govmedchemexpress.com
Table 1: Inhibition of Neutrophil Aggregation by this compound
| Neutrophil Source | Stimulus | IC50 (µM) | Citation |
| Rat | FMLP | ~4.7 | ahajournals.org |
| Rat | A23187 | ~31 | ahajournals.org |
| Canine | A23187 | ~18 | ahajournals.org |
Note: IC50 values are approximate and derived from in vitro studies.
Suppression of Superoxide Anion Generation by Neutrophils
Activated neutrophils produce superoxide anions (O2•−) as part of the respiratory burst, a process crucial for host defense but also implicated in tissue damage during inflammation. jci.orgnih.gov this compound has been shown to suppress the generation of superoxide anions by neutrophils. ahajournals.orgnih.govnih.govresearchgate.netdntb.gov.ua In vitro experiments with canine neutrophils stimulated by A23187, this compound produced a dose-related inhibition of superoxide formation, with an IC50 of 7.5 µM. ahajournals.org This suppression of superoxide anion generation is another significant impact of this compound on neutrophil activity. ahajournals.orgnih.govnih.govresearchgate.netdntb.gov.ua
Table 2: Inhibition of Neutrophil Superoxide Anion Generation by this compound
| Neutrophil Source | Stimulus | Effect | IC50 (µM) | Citation |
| Canine | A23187 | Dose-related inhibition (50-86%) | 7.5 | ahajournals.org |
| Rat | - | Significant inhibitory effects on O2 generation | - | nih.gov |
Note: IC50 value for canine neutrophils is from A23187 stimulation. The rat neutrophil data indicates significant inhibition but does not provide a specific IC50 in the cited snippet.
Inhibition of Beta-Glucuronidase Release
This compound's Influence on Platelet Dynamics
This compound's effects extend to influencing platelet dynamics, which are crucial in hemostasis and thrombosis.
The influence of this compound on platelet aggregation has yielded varied results depending on the experimental conditions and species studied. Some in vitro studies using concentrations effective against neutrophil function (0.4-37.5 µM) reported no substantial influence of this compound on platelet aggregation ahajournals.orgahajournals.org. In contrast, other investigations have shown that this compound can inhibit platelet aggregation. Ex vivo studies in dogs demonstrated significant inhibition of platelet aggregation induced by collagen and adenosine (B11128) diphosphate (B83284) (ADP) in this compound-treated animals umich.eduoup.comcapes.gov.br. Similarly, studies in rabbits indicated that this compound inhibited ADP- and collagen-induced platelet aggregation in vivo and ex vivo nih.gov. However, a study in human volunteers found no effect on platelet aggregation nih.gov.
This compound's impact on platelet arachidonic acid metabolism also shows some variability in research findings. While some studies reported no substantial effect on platelet arachidonic acid metabolism at concentrations that inhibited neutrophil function ahajournals.orgahajournals.org, other research suggests a more complex interaction. One study proposed that this compound might act as a reducing cofactor for the hydroperoxidase component of cyclooxygenase and lipoxygenase in platelets nih.gov. This action could influence arachidonic acid metabolism and potentially stimulate the formation of thromboxane (B8750289) B2 in platelets with high peroxide levels nih.gov. Conversely, a study in rabbits noted a reduction in platelet thromboxane B2 release associated with this compound treatment nih.gov.
Research has indicated that this compound can have a positive impact on platelet survival, particularly in conditions where platelet lifespan is reduced. A study conducted in goats fitted with prosthetic mitral valves, a model known to cause shortened platelet survival, showed that treatment with this compound significantly prolonged platelet survival towards normal levels nih.govthieme-connect.comthieme-connect.com. This effect suggests a potential mechanism by which this compound could influence thrombotic processes related to altered platelet turnover.
Influence on Platelet Arachidonic Acid Metabolism
Antioxidant Properties of this compound
This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. These actions are considered important determinants of its pharmacological activities. fishersci.sewikipedia.org
Free Radical Scavenging Activity
Studies utilizing techniques such as pulse radiolysis and electron spin resonance (ESR) have demonstrated that this compound is a highly reactive scavenger of free radicals. fishersci.sewikipedia.org Its reaction rate with certain radicals, such as Br2−, has been shown to be higher than that of biologically important antioxidants like tocopherol (Vitamin E) and ascorbate (B8700270) (Vitamin C). fishersci.sewikipedia.org The radical formed following the oxidation of this compound appears to have a structure similar to a phenoxyl radical and decays rapidly. fishersci.sewikipedia.org The ease with which this compound is oxidized contributes to its effectiveness as an antioxidant. fishersci.sewikipedia.org
Inhibition of Lipid Peroxidation
This compound has been shown to inhibit lipid peroxidation in various biological systems. It effectively decreased FeSO4 and H2O2-induced peroxidation in phosphatidylcholine liposomes and heart homogenates. wikipedia.orgwikipedia.org Additionally, this compound reduced the peroxidation of low-density lipoproteins (LDL) induced by CuSO4 or 2,2'-azobis(2-amidinopropane) (B79431) (AAPH). wikipedia.orgwikipedia.org
Comparative studies have assessed the antioxidant potency of this compound against other known antioxidants. In phosphatidylcholine liposomes, this compound's antioxidant effect was approximately three times less potent than that of alpha-tocopherol (B171835). wikipedia.orgwikipedia.org However, this compound demonstrated greater efficiency (about 2-4 times) in decreasing LDL peroxidation compared to alpha-tocopherol. wikipedia.orgwikipedia.org Investigations into the interaction of this compound with the alpha-tocopherol radical using EPR spectroscopy indicated that while this compound decreased the concentration of the alpha-tocopherol radical, it was considerably less efficient (about 100 times) than Vitamin C in this regard. wikipedia.orgwikipedia.org This suggests that this compound may not significantly interfere with the formation or reduction of the alpha-tocopherol radical in biological systems. wikipedia.orgwikipedia.org
The following table summarizes the comparative effects of this compound, alpha-tocopherol, and BHT on the inhibition of TBA-reactive products in phosphatidylcholine liposomes induced by FeSO4 and H2O2, based on drug/PC molar ratios.
| Compound | Drug/PC Molar Ratio | Inhibition of TBA-Reactive Products (ABS 531 nm) |
| BHT | 1/1000 | (Data from Figure 1 in Source herbmedpharmacol.com) |
| This compound | 1/1000 | (Data from Figure 1 in Source herbmedpharmacol.com) |
| alpha-Tocopherol | 1/1000 | (Data from Figure 1 in Source herbmedpharmacol.com) |
| This compound + alpha-Tocopherol | 1+1/1000 | (Data from Figure 1 in Source herbmedpharmacol.com) |
| This compound + alpha-Tocopherol | 2+1/1000 | (Data from Figure 1 in Source herbmedpharmacol.com) |
| This compound + alpha-Tocopherol | 2+2/1000 | (Data from Figure 1 in Source herbmedpharmacol.com) |
Note: Specific numerical data for the table could not be extracted from the provided snippets but the source herbmedpharmacol.com indicates these comparisons were made and presented in a figure.
Modulation of Prolactin Secretion by this compound
This compound has been observed to decrease both basal and secretagogue-induced prolactin release. wikipedia.orgcanlabintl.com Studies have shown that this compound inhibits basal prolactin and growth hormone release from pituitary cells in a concentration-dependent manner. wikipedia.org This effect requires a period of incubation with the pituitary cells, typically becoming evident after approximately 2 hours and increasing in magnitude for up to 4 hours. wikipedia.org
Furthermore, this compound effectively blocks the increase in prolactin release stimulated by releasing factors such as Thyrotropin-releasing hormone (TRH) and Angiotensin II. wikipedia.org It also inhibits the increase in prolactin and growth hormone release induced by the calcium channel activator maitotoxin. wikipedia.org These findings suggest that lipoxygenase products of arachidonate (B1239269) metabolism may play a significant role as mediators in both basal and secretagogue-induced release of prolactin and growth hormone, and that this compound's inhibitory effect on this pathway contributes to its modulation of prolactin secretion. wikipedia.orgcanlabintl.com this compound is known to be an inhibitor of arachidonate metabolism, specifically targeting lipoxygenase enzymes. wikipedia.orgcanlabintl.com
Preclinical Pharmacological Investigations of Nafazatrom
In Vitro Studies with Nafazatrom
In vitro studies provide valuable insights into the direct effects of a compound on cancer cells in a controlled laboratory setting. These studies often utilize various cell lines to assess cytotoxicity, growth inhibition, and other relevant cellular processes.
Cell Line Based Assays for Antineoplastic Activity
Cell line-based assays are fundamental tools in cancer research to evaluate the potential of a compound to inhibit the growth or survival of cancer cells. Clonogenic assays, in particular, assess the ability of a single cell to proliferate and form a colony, providing a measure of reproductive cell death.
In vitro studies have investigated the effects of this compound on melanoma cell lines. The B-16 melanoma animal cell line was treated with this compound (5 µg/ml) in conjunction with varying doses of ionizing radiation. These experiments demonstrated a dose-response curve where increased radiation dose led to increased colony inhibition. The B-16 cell line consistently showed enhanced colony inhibition when this compound was administered prior to radiation exposure. nih.gov
The activity of this compound has also been evaluated in human endometrial cell lines. The HEC-1A human endometrial cell line was treated with this compound (5 µg/ml) and varying doses of ionizing radiation. Similar to the melanoma cell line, a dose-response curve showing increased colony inhibition with increasing radiation dose was observed. However, in contrast to the B-16 melanoma line, colony inhibition by this compound was not observed in the HEC-1A cell line. nih.gov
This compound has been tested for its activity against a variety of human malignancies using the human tumor stem cell assay, a type of clonogenic assay. nih.govnews-medical.netresearchgate.netmdpi.com This assay assesses the ability of cancer stem cells to form colonies after treatment. This compound was tested at various concentrations (1, 10, 25, and 100 µg/ml for 1 hour or 0.05, 0.5, or 5 µg/ml for continuous exposure). nih.gov
In clonogenic assays evaluating this compound's activity against adenocarcinomas, major inhibition (defined as ≥ 70%) was observed in 7 out of 52 tested adenocarcinoma samples. nih.gov Intermediate levels of inhibition (50% to 69%) were noted in 7 out of the 52 adenocarcinoma samples. nih.gov
Clonogenic assays were also performed to assess this compound's activity against squamous cell carcinomas. In these assays, major inhibition (≥ 70%) was not observed in any of the 9 tested squamous carcinoma samples. nih.gov Intermediate levels of inhibition (50% to 69%) were noted in 4 out of the 9 squamous carcinoma samples. nih.gov
Clonogenic Assays Against Human Malignancies
Adenocarcinomas
Studies on Leukocyte Function in Vitro
In vitro studies have demonstrated that this compound can influence leukocyte function. This compound produced a dose-related inhibition of neutrophil aggregation, superoxide (B77818) anion generation, and arachidonic acid metabolism in vitro. nih.govahajournals.org It also showed a lesser effect on the release of beta-glucuronidase. nih.govahajournals.org These effects on neutrophil function in vitro may contribute to its observed in vivo effects, such as the salvage of ischemic myocardium in anesthetized dogs, which was accompanied by diminished leukocyte infiltration. nih.govahajournals.orgscience.gov
Investigations on Platelet Function in Vitro
Investigations into the effects of this compound on platelet function in vitro have yielded notable results. In contrast to its effects on neutrophils, this compound did not substantially influence platelet aggregation or the platelet metabolism of arachidonic acid at concentrations up to 37.5 µM. nih.govahajournals.org However, other ex vivo studies in rabbits revealed that this compound inhibited ADP- and collagen-induced platelet aggregation. nih.govcapes.gov.br This platelet inhibition was associated with a reduction in platelet thromboxane (B8750289) B2 release and an inhibition of irreversible ADP-induced platelet aggregation. nih.gov
Metabolism of Arachidonic Acid in Isolated Cells
This compound has been shown to influence the metabolism of arachidonic acid in isolated cells. It produced dose-related inhibition of arachidonic acid metabolism in neutrophils in vitro. nih.govahajournals.org Studies using macrophages isolated from murine pulmonary granulomas also showed that this compound inhibited arachidonic acid metabolism by both cyclooxygenase and lipoxygenase pathways. nih.govjci.org Furthermore, this compound, identified as an inhibitor of arachidonate (B1239269) metabolism by lipoxygenase enzymes, decreased basal prolactin and growth hormone release in a concentration-dependent manner in cultured pituitary cells. nih.gov This suggests that lipoxygenase products of arachidonate metabolism may play a role in the regulation of these hormones. nih.gov Additionally, this compound inhibits 15-hydroxyprostaglandin dehydrogenase (15-OH PGDH), a key enzyme in prostaglandin (B15479496) catabolism, which can lead to increased levels of prostaglandins (B1171923) like PGI2. nih.gov
Analysis of Oxidative Processes
Studies have investigated the impact of this compound on oxidative processes. This compound has been reported to protect cardiac lipids from oxidative injury and was able to interrupt the propagation of lipid peroxidation. sav.sk this compound effectively inhibited lipid peroxidation in lipid liposomes, heart homogenate, and low-density lipoproteins. sav.sk It acts as a reducing substrate for the peroxidase activity of prostaglandin H (PGH) synthase, inhibiting the hydroperoxide-dependent oxidation of other compounds and being oxidized itself by enzyme preparations. researchgate.net This activity is consonant with other peroxidase-reducing substrates that stimulate the oxygenation of arachidonic acid to prostaglandin endoperoxides by the cyclooxygenase component of PGH synthase. researchgate.net
Evaluation in Cultured Endocrine Cells (e.g., Lactotrophs)
This compound has been evaluated in cultured endocrine cells, specifically lactotrophs. In cultured rat lactotrophs (GH4C1 cells), this compound, acting as a lipoxygenase inhibitor, reduced stimulated prolactin (PRL) secretion regardless of the stimulation mechanism (hormonal or by increasing intracellular Ca2+ or cAMP). nih.gov This effect required incubation with pituitary cells for approximately 2 hours to become evident and increased in magnitude over several hours. nih.gov this compound also blocked the increase in prolactin release induced by TRH and angiotensin II, as well as the increase in prolactin and growth hormone release caused by the calcium channel activator maitotoxin. nih.gov These findings suggest that lipoxygenase products of arachidonate metabolism may be important mediators in both basal and secretagogue-induced release of prolactin and growth hormone. nih.gov
In Vivo Animal Model Research with this compound
In vivo animal model research has been crucial in understanding the potential therapeutic effects of this compound. Studies in anesthetized dogs using an occlusion-reperfusion model of myocardial injury demonstrated that this compound (10 mg/kg, oral) significantly reduced infarct size compared to control groups. nih.govahajournals.org This myocardial salvage was associated with diminished leukocyte infiltration in the ischemic myocardium, suggesting that the inhibition of neutrophil function observed in vitro contributes to this protective effect. nih.govahajournals.orgscience.gov this compound also reduced the incidence of accompanying arrhythmias in this model. nih.govahajournals.org Its protective effect was found to be independent of platelets, as thrombocytopenia did not prevent the myocardial salvage. nih.govahajournals.org
In a conscious rat model of electrically-induced carotid thrombosis, this compound (5 mg/kg, intravenous) significantly delayed thrombus formation, an effect also seen with prostacyclin. nih.gov This antithrombotic effect of this compound was abolished by acetylsalicylic acid, suggesting a significant role for a cyclooxygenase-dependent compound, possibly prostacyclin, in its antithrombotic activity. nih.gov
This compound has also shown potent antimetastatic activity in several animal model systems, effective against both intravenously injected cancer cells and spontaneous metastasis from established tumors. nih.govcapes.gov.br While the precise mechanisms for its antimetastatic effects are still being investigated, preclinical studies exploring its influence on platelet and monocyte function were conducted based on the potential involvement of these cells in metastasis formation. nih.gov
Cardiovascular System Studies
Preclinical studies using various animal models have investigated the potential therapeutic effects of this compound on the cardiovascular system, focusing on conditions like myocardial ischemia and coronary thrombosis.
Models of Myocardial Ischemia and Infarction
Several studies have utilized animal models of myocardial ischemia and infarction to assess the impact of this compound on cardiac tissue damage and function.
Reduction of Infarct Size
Studies in canine models of regional myocardial ischemia and reperfusion have demonstrated that this compound treatment leads to a significant reduction in infarct size. In one study, dogs treated with this compound showed an infarct size that was 21 ± 5% of the area at risk, compared to 41 ± 5% in the control group (P < 0.05). umich.edunih.gov Histological examination corroborated these findings. umich.edunih.gov Another study in anesthetized dogs using an occlusion-reperfusion model reported that oral administration of this compound reduced infarct size from 58 ± 3% of the risk area in control dogs to 23 ± 2% (P < 0.01). nih.gov In a rat model of coronary artery ligation, this compound also reduced the size of the ultimate infarct. nih.gov Pretreatment with this compound reduced infarct size by 36% and 48% at doses of 30 and 100 mg/kg, respectively, while post-ligation treatment reduced it by 28% and 39% at the same doses (P < 0.05). nih.gov Studies in anesthetized dogs with left anterior descending coronary artery occlusion similarly showed reduced myocardial ischemia after this compound administration, with infarct size related to the area at risk being 51.4 ± 4.0% in the this compound group versus 82.5 ± 4.5% in controls (P < 0.01). nih.govresearchgate.net
| Study Model (Species) | Intervention | Control Infarct Size (% of Area at Risk) | This compound Infarct Size (% of Area at Risk) | Statistical Significance (P value) |
|---|---|---|---|---|
| Regional Ischemia/Reperfusion (Canine) | This compound IV (1 mg/kg every 6h for 48h) | 41 ± 5% | 21 ± 5% | < 0.05 |
| Occlusion-Reperfusion (Anesthetized Dog) | This compound PO (10 mg/kg) | 58 ± 3% | 23 ± 2% | < 0.01 |
| Coronary Artery Ligation (Rat) | This compound PO (30 mg/kg, pretreatment) | Control data not explicitly stated | 36% reduction | < 0.05 |
| Coronary Artery Ligation (Rat) | This compound PO (100 mg/kg, pretreatment) | Control data not explicitly stated | 48% reduction | < 0.05 |
| Coronary Artery Ligation (Rat) | This compound PO (30 mg/kg, post-ligation) | Control data not explicitly stated | 28% reduction | < 0.05 |
| Coronary Artery Ligation (Rat) | This compound PO (100 mg/kg, post-ligation) | Control data not explicitly stated | 39% reduction | < 0.05 |
| LAD Occlusion (Anesthetized Dog) | This compound Intraduodenally (10 mg/kg) | 82.5 ± 4.5% | 51.4 ± 4.0% | < 0.01 |
Attenuation of Arrhythmias
This compound has also shown effects on cardiac arrhythmias in preclinical models of myocardial ischemia. In a rat model of coronary artery ligation, this compound reduced the number of extrasystoles and the duration of ventricular tachycardia and fibrillation in both the early (0-10 min) and late (2-4 h) phases of arrhythmias compared to controls. nih.gov In a conscious canine model of coronary thrombosis, this compound-treated animals experienced fewer ventricular arrhythmias after thrombosis. umich.edu This suppression of ventricular arrhythmias was also observed in a coronary thrombosis model by Fiedler (1983a). umich.edu Another study in anesthetized greyhounds found that while this compound did not significantly reduce extrasystoles or the incidence of ventricular fibrillation during the initial occlusion period, it markedly reduced the incidence of ventricular fibrillation during reperfusion following a 40-minute coronary artery occlusion (from 88% in controls to 14% in the this compound group). nih.gov
Myocardial Salvage Mechanisms Independent of Hemodynamics
Several studies indicate that the beneficial effects of this compound on myocardial salvage in ischemia/reperfusion models occur independently of significant hemodynamic changes. In canine models, this compound treatment resulted in reduced infarct size without significant differences in heart rate, blood pressure, or pressure-rate product compared to control groups during baseline, occlusion, reperfusion, or at 24 hours. umich.edunih.gov Mean coronary blood flows were also similar between groups before and after ischemia. umich.edu This suggests that the myocardial salvage is not primarily due to alterations in myocardial oxygen demand mediated by hemodynamic effects. umich.edunih.gov this compound's ability to inhibit lipoxygenase and potentially prevent the enzymatic degradation of prostacyclin has been proposed as a mechanism contributing to the limitation of autolytic processes in the heart during and after ischemia. umich.edunih.gov Additionally, studies suggest that this compound's protective effect may be related to its ability to inhibit neutrophil function and reduce leukocyte infiltration in ischemic myocardium. nih.govnih.gov
Models of Coronary Thrombosis
This compound's initial development as an antithrombotic agent led to investigations into its effects on coronary thrombosis in preclinical settings.
Limitation of Thrombus Formation
In a conscious canine model of coronary thrombosis induced by electrical injury to the circumflex coronary artery, this compound treatment resulted in significantly smaller thrombi by wet weight compared to saline-treated animals (7.6 ± 1.9 mg vs. 16.7 ± 3.7 mg). oup.com this compound-treated dogs also maintained greater mean coronary flow at the end of the experimental period (9.7 ± 3.9 ml/min vs. 0.7 ± 0.4 ml/min). oup.com The prevention of occlusive thrombi in this model appears to be partly due to the inhibition of platelet aggregation, as ex vivo studies showed significantly greater inhibition of platelet aggregation in this compound-treated groups in response to collagen and ADP. oup.comnih.gov In a different canine model using low amperage stimulation of the circumflex artery, oral this compound delayed the time to coronary artery occlusion (5.2 ± 1.1 hr vs. 3.1 ± 0.4 hr, P < 0.05) and resulted in smaller thrombus wet weight (18.4 ± 2.6 mg vs. 63.7 ± 3.1 mg, P < 0.01). nih.gov While this study did not observe an ex vivo effect on collagen-induced platelet aggregation, the reduction in thrombus formation and preservation of coronary blood flow suggest an antithrombotic action. nih.gov
| Study Model (Species) | Intervention | Control Thrombus Wet Weight (mg) | This compound Thrombus Wet Weight (mg) | Time to Occlusion (hr) - Control | Time to Occlusion (hr) - this compound | Statistical Significance (P value) |
|---|---|---|---|---|---|---|
| Electrical Injury (Conscious Canine) | This compound IV (1 mg/kg every 6h for 72h) | 16.7 ± 3.7 | 7.6 ± 1.9 | Not explicitly stated | Not explicitly stated | Data indicates significant difference |
| Low Amperage Stimulation (Anesthetized Dog) | This compound PO (5 mg/kg twice a day) | 63.7 ± 3.1 | 18.4 ± 2.6 | 3.1 ± 0.4 | 5.2 ± 1.1 | < 0.01 (Thrombus Weight), < 0.05 (Time to Occlusion) |
Preservation of Coronary Blood Flow
Studies in experimental models of coronary thrombosis have demonstrated the ability of this compound to help preserve coronary blood flow. In a conscious canine model of experimental coronary artery thrombosis induced by anodal current, treatment with this compound resulted in smaller thrombi and preservation of coronary blood flow compared to control animals. umich.edunih.gov This effect contributed to a lesser degree of ischemic injury in the myocardial region supplied by the affected artery and reduced frequency of premature ventricular complexes. umich.edunih.gov
Further research in anesthetized canine hearts with occlusion of the left anterior descending coronary artery showed that oral this compound treatment prior to occlusion limited the expansion of myocardial injury. nih.gov This beneficial effect was associated with enhanced regional myocardial perfusion and improved contractility in the ischemic myocardium. nih.gov Collateral blood flow was found to be significantly higher in this compound-treated hearts compared to vehicle controls. nih.gov
| Study Model (Canine) | Intervention | Key Finding | Citation |
| Experimental Coronary Thrombosis | This compound treatment | Smaller thrombi, preserved coronary blood flow | umich.edunih.gov |
| Left Anterior Descending Occlusion | Oral this compound prior to occlusion | Limited myocardial injury, enhanced collateral flow | nih.gov |
Evaluation of Platelet Dynamics in Vascular Models
Investigations into this compound's antithrombotic effects have included evaluations of its impact on platelet dynamics. Studies have shown that this compound can inhibit platelet aggregation in response to agonists such as collagen and adenosine (B11128) diphosphate (B83284) (ADP) in experimental animals. umich.edunih.govnih.gov This inhibition of platelet function has been observed both in vivo and ex vivo. nih.gov In a study in rabbits, low doses of this compound significantly inhibited arterial thrombus formation, which was associated with a normalization of reduced platelet survival. nih.gov While this compound did not affect basal or stimulated prostacyclin production in this study, it did inhibit ADP- and collagen-induced platelet aggregation and reduced platelet thromboxane B2 release. nih.gov These findings suggest that this compound's mechanism of action related to platelet function may involve the inhibition of the lipoxygenase pathway, independent of prostacyclin stimulation. nih.gov
Pulmonary Vasoconstriction Modulation
This compound has been shown to modulate pulmonary vasoconstriction in experimental settings. In anesthetized dogs, this compound blunted the hypoxia-induced increase in pulmonary vascular resistance in an inverse dose-dependent manner. nih.gov This effect is consistent with a drug-induced increase in prostacyclin (PGI2) activity. nih.gov However, higher doses of this compound appeared to inhibit cyclooxygenase, suggesting a complex dose-response relationship in modulating pulmonary vasomotor tone. nih.gov Eicosanoids are considered circulating vasoactive substances that can act as modulators of pulmonary vasomotor tone, and this compound has been reported to potentially raise circulating levels of PGI2 or decrease leukotriene synthesis by inhibiting lipoxygenase. nih.gov
Oncology Models
Preclinical studies have also explored the potential of this compound in oncology, focusing on its effects on metastasis, tumor growth, and its interaction with radiation.
Antimetastatic Activity in Experimental Systems
This compound has demonstrated potent antimetastatic activity in several preclinical animal models. nih.govgoogle.comnih.govcapes.gov.br It has been shown to be effective in inhibiting tumor metastasis whether cancer cells are injected intravenously or allowed to spontaneously metastasize from established tumors. nih.gov In one study, C57BL/6 mice bearing B16 amelanotic subcutaneous tumors treated with this compound exhibited a significant reduction in metastatic pulmonary lesions compared to control groups. oup.com This reduction in metastatic lesions was observed without accompanying changes in primary tumor growth. oup.com Another study using the Lewis lung carcinoma model in mice found that this compound inhibited spontaneous lung metastasis in a dose-dependent manner. nih.gov The proposed mechanisms for its antimetastatic activity include the stimulation of endogenous prostacyclin production nih.gov and interference with tumor cell-induced degradation of the endothelial matrix. oup.com
Inhibition of Neoplastic Growth
Beyond its antimetastatic effects, this compound has also shown some capacity to inhibit neoplastic growth in experimental systems. It has been reported to inhibit the growth of certain experimental tumors nih.govgoogle.com and to be cytostatic for certain cell lines in tissue culture. nih.gov In vitro studies with exponentially growing B16 amelanotic cells, however, did not show inhibition of tumor cell proliferation at a concentration of 1 µg/ml for 72 hours. oup.com This suggests that the primary antineoplastic effect observed in some models might be more related to its antimetastatic properties or other indirect mechanisms rather than direct cytotoxicity against proliferating tumor cells in all contexts.
Combined Modality Research with Ionizing Radiation
Preclinical research has investigated the potential for combining this compound with ionizing radiation. An in-vitro assessment of this compound in combination with varying doses of ionizing radiation was conducted on the B-16 melanoma animal cell line and the HEC-1A human endometrial cell line. nih.gov In the B-16 melanoma cell line, treatment with this compound and ionizing radiation showed a dose-response curve of increased colony inhibition with increasing radiation dose. nih.gov The B-16 line consistently demonstrated enhanced colony inhibition when this compound was added prior to radiation. nih.gov This enhanced inhibition was not observed in the HEC-1A cell line. nih.gov Importantly, the study found no evidence of an adverse effect, such as increased tumor colony growth, when this compound and radiation were combined. nih.gov These findings suggest that ionizing radiation can be combined with this compound without negatively impacting the cell killing effects of either modality, and may offer enhanced effects in certain cell types. nih.gov
Clinical Translation and Human Research with Nafazatrom
Phase I Clinical Trials of Nafazatrom
Phase I clinical trials of this compound were conducted to evaluate its initial profile in humans with advanced malignancies. These studies aimed to assess the drug's pharmacological characteristics, tolerability, absorption, and any preliminary signs of antitumor activity.
Assessment of Pharmacological Profile and Tolerability
In Phase I studies, this compound was evaluated in escalating daily oral doses. These trials aimed to determine the safety and tolerability of the compound. This compound was generally found to be safe and well-tolerated in these early studies. nih.gov No consistent, substantial, or dose-limiting toxicity was detected in one study where dose escalation reached 4,000 mg/m²/day. nih.gov Another Phase I evaluation similarly reported no significant toxicities with escalating daily oral doses ranging from 0.25 to 8.0 g/m². nih.gov
Evaluation of Absorption Characteristics
Pharmacologic evaluation during Phase I trials provided insights into the absorption of this compound. Malabsorption was observed and proved to be dose-limiting at a single daily dose of 8.0 g/m². nih.gov However, splitting the total daily dose into multiple administrations (e.g., two or four doses) helped to circumvent this absorption issue. nih.gov Furthermore, the evaluation suggested that absorption might be impaired in patients with extensive liver metastases. nih.gov
Initial Assessment of Antitumor Activity in Various Malignancies
Phase I studies also included an initial assessment of this compound's potential antitumor activity in patients with various metastatic malignant tumors. In one trial involving forty-eight patients with a range of tumors, including melanoma, breast carcinoma, soft tissue sarcoma, renal cell carcinoma, and colorectal carcinoma, no objective remissions were observed. nih.gov However, twelve patients in this study remained in a stable condition for periods exceeding 8 weeks. nih.gov Another clinical trial involving thirty patients with a wide variety of advanced malignancies also reported no tumor responses. nih.gov
Phase II Clinical Trials of this compound
Following Phase I evaluations, Phase II clinical trials were conducted to further assess the efficacy of this compound in specific cancer types.
Evaluation in Advanced Human Breast Cancer
This compound was evaluated in a clinical study specifically involving women with advanced breast cancer. nih.gov
Objective Remission and Disease Stabilization Rates
In a clinical study involving 47 women with advanced breast cancer, objective remission of metastases was observed in 2 patients. nih.gov Additionally, stabilization of disease was noted in 1 case. nih.gov
Based on the available data from the Phase II study in advanced human breast cancer:
| Outcome | Number of Patients | Percentage of Patients |
| Objective Remission | 2 | 4.3% |
| Disease Stabilization | 1 | 2.1% |
| Total Patients Studied | 47 | 100% |
Note: Percentages are approximate based on the total number of patients in the study (n=47).
Assessment in Coronary Artery Disease Patients
Studies have been conducted to evaluate the effects of this compound in patients diagnosed with coronary artery disease (CAD). nih.gov This research aimed to understand how this compound might influence key physiological parameters relevant to the condition.
Effects on Exercise Performance and Related Parameters
A double-blind study involving twenty patients with coronary artery disease assessed the impact of this compound on exercise performance. Patients underwent exercise stress tests before and after receiving either a placebo or this compound. The study found that this compound did not significantly enhance exercise tolerance time or reduce exercise-induced symptoms when compared to the placebo. nih.gov
Influence on Coagulation and Platelet Function in the Clinical Setting
In the clinical trial involving CAD patients, the influence of this compound on coagulation and platelet function parameters was also examined. Before drug administration, patients showed signs of increased platelet activity, indicated by elevated resting plasma levels of beta-thromboglobulin and thromboxane (B8750289) B2. nih.gov Plasma levels of 6-keto-PGF1 alpha were largely undetectable. nih.gov Neither exercise nor the administration of placebo or this compound significantly altered these coagulation or platelet function parameters, including plasma concentrations of thromboxane B2 and 6-keto-PGF1 alpha, both at rest and during exercise. nih.gov
Studies in Advanced Cancer Patients for Metastasis-Related Parameters
This compound has been investigated in patients with advanced cancer, based on preclinical findings suggesting its potential to inhibit tumor metastasis. nih.govnih.gov A preliminary clinical study aimed to evaluate its effects on certain parameters associated with the biology of metastasis. nih.gov
Platelet Consumption Assessment
In studies involving patients with advanced malignancies, researchers assessed platelet consumption by serially evaluating plasma levels of factors released from activated platelets, such as beta-thromboglobulin and platelet factor 4. These markers are inversely correlated with platelet survival. nih.gov The clinical trial did not observe a consistent change in the levels of platelet factors, either within individual patients or across the study population as a whole. nih.gov
Monocyte Prostaglandin (B15479496) Production Analysis
Analysis of monocyte prostaglandin production was also conducted in advanced cancer patients treated with this compound, as the compound is known to modulate prostaglandin synthesis. nih.gov While in vitro studies showed that this compound could decrease tritiated arachidonate (B1239269) incorporation into peripheral blood monocytes from healthy subjects, this effect was not observed in patients treated with the drug. nih.gov The release of 3PGE2 and 3HETE from cultured monocytes was also not altered by this compound treatment in these patients. nih.gov The data suggested that this compound's antimetastatic activity in vivo might be mediated through mechanisms other than the modulation of arachidonate metabolism by monocytes. nih.gov
Overall Clinical Efficacy
Clinical investigations into this compound have explored its potential therapeutic effects in various conditions, primarily focusing on its anti-inflammatory and antithrombotic properties observed in preclinical studies.
Early research in a canine model of regional myocardial ischemia indicated that this compound treatment resulted in a significant reduction in infarct size. In this model, the infarct size, expressed as a percentage of the anatomical area at risk for infarction, was 21 ± 5% in the this compound-treated group compared to 41 ± 5% in the control group (X ± S.E.M., P < 0.05). umich.edu Histological examination corroborated these gross findings. umich.edu The observed beneficial effects on ischemic reperfused myocardium were hypothesized to be related to the drug's ability to inhibit lipoxygenase and prevent the enzymatic degradation of prostacyclin. umich.edu Furthermore, studies in animal models of thrombosis involving the rabbit aorta and the circumflex coronary artery of conscious dogs subsequently demonstrated antithrombotic effects and inhibition of ex vivo platelet aggregation. umich.edu
In a clinical study involving 47 women with advanced breast cancer, this compound was administered to investigate its potential anti-cancer activity, building on experimental animal data suggesting that prostaglandins (B1171923) can inhibit tumor metastases and this compound increases endogenous prostacyclin (PGI2). nih.gov Objective remission of metastases was observed in 2 patients, and stabilization of disease was noted in 1 case. nih.gov
However, a phase I clinical trial evaluating this compound in 48 patients with various metastatic malignant tumors, including melanoma, breast carcinoma, soft tissue sarcoma, renal cell carcinoma, and colorectal carcinoma, did not observe any objective remissions. nih.gov Twelve patients in this study maintained stable disease for periods exceeding 8 weeks. nih.gov
In the context of cardiovascular disease, a double-blind study investigated the effects of this compound on exercise performance in twenty patients with coronary artery disease. nih.gov The study found that this compound did not significantly increase exercise tolerance time or improve exercise-induced symptoms when compared to a placebo. nih.gov Moreover, this compound did not significantly influence coagulation or platelet function parameters, nor plasma concentrations of thromboxane B2 and 6-keto-PGF1 alpha, both at rest and during exercise in these patients. nih.gov
Another double-blind crossover trial involving 12 patients with peripheral vascular disease examined the effect of this compound on plasma prostacyclin levels, platelet function, and the production of thromboxane B2 and 12-hydroxy-eicosatetraenoic acid (12-HETE). nih.gov While plasma 6-keto-PGF1 alpha levels remained unaffected by this compound treatment, there was a significant alteration in the production of platelet 12-HETE. nih.gov A significant association was noted between the changes in 12-HETE production and clinical improvement in this patient group. nih.gov These findings suggested that this compound's mechanism of action in this context might involve the inhibition of platelet function via the lipoxygenase pathway, independent of prostacyclin stimulation. nih.gov
Here is a summary of selected clinical efficacy findings:
| Study Population | Condition | Key Efficacy Finding | Citation |
| 47 women | Advanced Breast Cancer | Objective remission in 2 patients, disease stabilization in 1 patient. | nih.gov |
| 48 patients | Various Metastatic Cancers | No objective remissions; 12 patients with stable disease (>8 weeks). | nih.gov |
| 20 patients | Coronary Artery Disease | No significant increase in exercise tolerance time or improvement in symptoms. | nih.gov |
| 12 patients | Peripheral Vascular Disease | Significant association between altered 12-HETE production and clinical improvement. | nih.gov |
Advanced Research Perspectives and Future Directions for Nafazatrom
Elucidation of Comprehensive Signaling Pathways Influenced by Nafazatrom
Research has indicated that this compound's mechanism of action is, in part, related to the inhibition of platelet function via the lipoxygenase pathway. nih.gov It has been characterized as having two apparently unrelated actions: inhibition of the major catabolic enzyme of prostacyclin, 15-OH prostaglandin (B15479496) dehydrogenase, and inhibition of lipoxygenase, the enzyme generating leukotrienes from arachidonic acid. umich.eduncats.io Inhibition of 15-OH prostaglandin dehydrogenase prolongs the biological half-life of prostacyclin (PGI2), which prevents intravascular coagulation. ncats.io this compound also acts as a reducing cofactor with the hydroperoxidase moiety of cyclooxygenase, accelerating the conversion of arachidonic acid into precursors of PGI2. ncats.io
Studies in rat neutrophils showed potent inhibition of the lipoxygenase pathway by this compound. ahajournals.org In canine neutrophils, this compound inhibited both cyclooxygenase and lipoxygenase pathways. ahajournals.org The inhibition of the cyclooxygenase pathway appeared specific for dog neutrophils, as it was not observed in neutrophils from rats or humans. ahajournals.org
Further research is needed to fully elucidate the comprehensive network of signaling pathways influenced by this compound. While its effects on the arachidonic acid cascade, particularly the lipoxygenase and prostacyclin pathways, are documented, the extent of its interactions with other cellular signaling networks remains an area for potential exploration. Understanding these broader effects could reveal additional therapeutic potentials or clarify previously observed biological activities.
Key signaling molecules and pathways potentially influenced by this compound include:
Arachidonic Acid Metabolism: Inhibition of lipoxygenase and modulation of prostacyclin metabolism. nih.govumich.eduncats.io
Platelet Activation Pathways: Inhibition of platelet aggregation. nih.govumich.eduumich.eduresearchgate.net
Inflammatory Pathways: Reduction of inflammatory leukotrienes through lipoxygenase inhibition. umich.edu
Neutrophil Function: Inhibition of neutrophil lipoxygenase and potential reduction in neutrophil migration. umich.eduahajournals.orgresearchgate.net
Investigating the downstream effects of these modulations through advanced techniques such as transcriptomics, proteomics, and phosphoproteomics could provide a more complete picture of this compound's cellular impact.
Investigation of Potential for Combination Therapies Involving this compound
Given its influence on platelet function and inflammatory mediators, this compound was considered for use in combination with other agents. For instance, in the context of myocardial ischemia, it was suggested that this compound could be given alone or in combination with other agents to further modify the deleterious actions of neutrophils upon myocardial tissue undergoing reperfusion after ischemia. umich.edu This aligns with research indicating that neutrophil depletion or suppression of neutrophil function by agents like this compound can result in significant salvage of myocardial tissue subjected to ischemia/reperfusion. researchgate.net
While specific detailed studies on combination therapies involving this compound are not extensively documented in the provided search results beyond the general suggestion for use with other agents in ischemic conditions umich.edu and a mention in a patent regarding antiangiogenic combination therapy for cancer google.com, the rationale for such combinations stems from its known mechanisms. Combining this compound with other antiplatelet agents, anticoagulants, or anti-inflammatory drugs could potentially offer synergistic effects in treating thromboembolic disorders or conditions with an inflammatory component. Furthermore, its potential antimetastatic activities ncats.iotargetmol.cn suggest possible combinations with chemotherapeutic agents or other anti-cancer therapies, an area touched upon in the context of its use with radiation in melanoma and endometrial cell lines nih.gov and in a patent application for antiangiogenic combination therapy google.com.
Future research could systematically investigate the efficacy and potential benefits of combining this compound with other therapeutic agents in relevant disease models. This would involve exploring optimal dosages, timing, and the assessment of synergistic or additive effects on target pathways and clinical outcomes.
Analysis of Research Trajectory and Factors Influencing Development Discontinuation
This compound was originally developed as an antithrombotic agent by Bayer. ncats.ioncats.io It was investigated for its potential in conditions like peripheral vascular disease nih.gov and coronary artery disease. nih.gov Animal studies showed promising results, such as the reduction of infarct size in canine models of myocardial ischemia umich.edunih.gov and the prevention of occlusive coronary artery thrombi in dogs. umich.edusci-hub.se It also showed potential in reducing ventricular arrhythmias in experimental models. umich.eduumich.edu
Despite these positive findings in preclinical studies, the development of this compound was discontinued. ncats.ioncats.ioidrblab.net While the precise factors leading to its discontinuation are not explicitly detailed in all search results, one clinical trial in patients with coronary artery disease found that this compound did not significantly influence exercise performance or platelet function parameters compared to placebo. nih.gov This lack of efficacy in a clinical setting for this specific indication could have been a significant factor.
Factors that commonly influence the discontinuation of drug development include:
Lack of efficacy in clinical trials. nih.gov
Unacceptable safety or adverse effect profiles (though safety was excluded from this analysis).
Pharmacokinetic issues.
Manufacturing challenges.
Strategic business decisions by the developing company.
A thorough analysis of the complete research trajectory, including detailed reports from all completed clinical trials and preclinical studies, would be necessary to fully understand the reasons behind the discontinuation of this compound's development.
Unexplored Therapeutic Applications and Mechanistic Insights for this compound
Beyond its primary investigation as an antithrombotic and in ischemic heart disease, research has hinted at other potential therapeutic applications and unexplored mechanistic insights for this compound.
Antimetastatic Activity: this compound has shown potential antimetastatic activities in experimental models. ncats.iotargetmol.cn This effect is potentially linked to its ability to increase PGI2 levels, which can decrease the formation of tumor cell-platelet aggregates, an important step in metastasis. ncats.io Studies using melanoma and human endometrial cell lines also explored its activity, including in combination with radiation. nih.gov
Anti-inflammatory and Antioxidant Properties: this compound has been investigated for potential anti-inflammatory and antioxidant effects, showing the ability to inhibit pro-inflammatory mediators and exhibit cytoprotective properties. ontosight.ai Its mechanism in this regard involves modulating cellular signaling pathways to suppress inflammatory responses. ontosight.ai Its ability to inhibit lipoxygenase also contributes to its anti-inflammatory potential by reducing leukotriene generation. umich.edu this compound has also been studied for its effects on peroxidation of lipoproteins and heart homogenate, and its interaction with alpha-tocopherol (B171835) radical, suggesting antioxidant activity.
Antiarrhythmic Activity: Some studies in experimental models of myocardial ischemia and coronary thrombosis suggested that this compound might possess antiarrhythmic activity, although the exact mechanism required further investigation. umich.edu
Asthmatic Diseases: A patent application mentions the use of this compound for the preparation of medicaments for the treatment of asthmatic diseases, specifically as a 5-lipoxygenase-inhibiting medicament. google.com
Other Potential Applications: Patent information also lists potential uses in rheumatic, allergic, and asthmatic disorders, oedemas, pulmonary embolisms, pulmonary hypertension, oxygen intoxication, and ulceration, based on its lipoxygenase inhibition. google.com
These unexplored areas represent potential avenues for future research. Further investigation into the specific mechanisms underlying its antimetastatic, anti-inflammatory, and antioxidant effects could reveal novel therapeutic targets or applications. Understanding if and how this compound interacts with other signaling pathways beyond the arachidonic acid cascade could also uncover new possibilities. The reported antiarrhythmic activity, though not fully elucidated, also warrants further mechanistic study.
The potential for this compound or its derivatives to be repurposed or to serve as a structural basis for developing new compounds with more targeted or potent effects in these unexplored areas remains a viable research perspective.
Data Table: Key Mechanistic Insights of this compound
| Mechanism of Action | Observed Effects | Relevant Pathways/Targets |
| Inhibition of Lipoxygenase umich.eduncats.ioahajournals.org | Reduced production of leukotrienes umich.edu | Lipoxygenase pathway umich.eduahajournals.org |
| Inhibition of 15-OH Prostaglandin Dehydrogenase umich.eduncats.io | Prolonged half-life of Prostacyclin (PGI2) ncats.io, Increased local availability of PGI2 umich.edu | Prostacyclin metabolism umich.eduncats.io |
| Reducing Cofactor for Cyclooxygenase ncats.io | Accelerated conversion of arachidonic acid to PGI2 precursors ncats.io | Cyclooxygenase pathway ncats.io |
| Inhibition of Platelet Function nih.govumich.eduumich.eduresearchgate.net | Inhibition of platelet aggregation nih.govumich.eduresearchgate.net, Prevention of thrombus formation umich.edusci-hub.se | Platelet activation pathways nih.govumich.eduresearchgate.net |
| Inhibition of Neutrophil Function umich.eduahajournals.orgresearchgate.net | Suppression of neutrophil lipoxygenase ahajournals.org, Potential reduction in neutrophil migration umich.eduresearchgate.net | Neutrophil signaling and function umich.eduahajournals.orgresearchgate.net |
| Potential Antioxidant Activity sci-hub.seontosight.ai | Inhibition of peroxidation , Interaction with free radicals sci-hub.se, Cytoprotective properties ontosight.ai | Oxidative stress pathways sci-hub.seontosight.ai |
| Potential Antimetastatic Activity ncats.iotargetmol.cn | Decreased formation of tumor cell-platelet aggregates ncats.io | Pathways involved in tumor metastasis and aggregation ncats.io |
| Potential Antiarrhythmic Activity umich.eduumich.edu | Reduction in ventricular arrhythmias in experimental models umich.eduumich.edu | Unclear, requires further investigation umich.edu |
Q & A
Q. What molecular mechanisms underlie Nafazatrom’s antitumor effects in preclinical models?
this compound inhibits tumor metastasis by stimulating endogenous prostacyclin production and antagonizing thromboxane activity, as demonstrated in HL-60 and neuroblastoma cell lines . To validate these mechanisms, researchers should employ ELISA assays for prostacyclin quantification, thromboxane B2 measurement, and differentiation markers (e.g., CD11b in HL-60 cells). Dose-dependent cytostatic effects should be tested using viability assays (e.g., MTT) across 72-hour exposure periods.
Q. Which experimental models are most relevant for studying this compound’s antimetastatic properties?
Preclinical studies utilize in vitro models (e.g., HL-60 differentiation assays) and in vivo models like canine coronary artery occlusion-reperfusion to assess antiarrhythmic and antitumor effects . For metastasis, murine xenograft models with tumor cell lines (e.g., B16 melanoma) are recommended, with endpoints including metastatic nodule counts and histopathological analysis.
Q. How should researchers design dose-response studies for this compound in oncology trials?
Clinical trials should test escalating oral doses (e.g., 25–200 mg/day) over 28-day cycles, prioritizing safety and pharmacokinetics. Evidence from a Phase I trial (30 patients, median 82 days) showed no tumor responses but established tolerability, suggesting adjuvant settings may require higher doses or combinatorial approaches . Include toxicity monitoring for skin rashes, gastrointestinal symptoms, and liver function.
Advanced Research Questions
Q. How can discrepancies between this compound’s preclinical efficacy and clinical trial outcomes be addressed methodologically?
Discrepancies may arise from interspecies pharmacokinetic differences or tumor microenvironment heterogeneity. To bridge this gap, researchers should:
Q. What experimental strategies reconcile this compound’s dual roles in prostacyclin stimulation and thromboxane antagonism?
Mechanistic studies should isolate pathways using selective inhibitors (e.g., COX-2 inhibitors) or gene-edited models (e.g., thromboxane synthase knockouts). Simultaneous measurement of prostacyclin (via 6-keto-PGF1α ELISA) and thromboxane B2 levels in serum or tumor tissue can clarify dominant pathways .
Q. How does this compound’s antiarrhythmic activity in ischemia-reperfusion models inform its repurposing potential?
In greyhound models, this compound reduced reperfusion arrhythmias by 60% via thromboxane receptor blockade . Researchers should validate these findings in human cardiomyocytes or ex vivo heart models, focusing on action potential duration and calcium handling. Cross-disciplinary collaboration with cardiovascular teams is critical for dose optimization and toxicity profiling.
Q. What statistical methods are optimal for analyzing heterogeneous responses in this compound trials?
Use stratified Kaplan-Meier analysis to compare progression-free survival across dose cohorts. For small sample sizes (e.g., n=30 in Phase I), Bayesian hierarchical models can account for variability in tumor types. Non-linear mixed-effects modeling (NONMEM) is recommended for pharmacokinetic-pharmacodynamic (PK-PD) integration .
Data Contradiction and Synthesis
Q. How should researchers interpret conflicting data on this compound’s cytostatic vs. differentiation-inducing effects?
Contradictions may reflect cell type-specific responses. For example, HL-60 cells differentiate into granulocytes, while neuroblastoma cells show cytostasis without differentiation . Single-cell RNA sequencing can resolve heterogeneity, and dose-titration experiments (0.1–10 μM) should delineate threshold effects.
Q. What methodologies address the lack of tumor response in this compound monotherapy trials?
Negative clinical outcomes suggest revisiting preclinical models for predictive validity. Implement orthotopic implantation (e.g., intraosseous tumors for bone metastasis) and adjuvant timing (post-resection). Combinatorial screens with chemotherapies (e.g., doxorubicin) may synergize via enhanced prostacyclin signaling .
Methodological Guidelines
Q. Which in vitro assays best quantify this compound-induced cellular differentiation?
Q. How should researchers optimize animal models for this compound’s cardiovascular effects?
Use anaesthetized canines with surgically induced coronary occlusion (90 min) followed by reperfusion. Monitor arrhythmia incidence (e.g., ventricular tachycardia), serum troponin levels, and thromboxane B2 suppression. Compare outcomes to sham controls and dose-response curves (1–10 mg/kg IV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
